molecular formula C7H3Cl3N2S B102267 5,6,7-Trichloro-1,3-benzothiazol-2-amine CAS No. 16582-61-9

5,6,7-Trichloro-1,3-benzothiazol-2-amine

Cat. No. B102267
CAS RN: 16582-61-9
M. Wt: 253.5 g/mol
InChI Key: PZTKRJPVVXGQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-Trichloro-1,3-benzothiazol-2-amine (TCBZ) is a synthetic compound that has been used in various scientific research studies due to its unique properties. TCBZ is a heterocyclic compound that contains a benzothiazole ring with three chlorine atoms attached to it. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 5,6,7-Trichloro-1,3-benzothiazol-2-amine is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and lipoxygenase. 5,6,7-Trichloro-1,3-benzothiazol-2-amine has also been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects:
5,6,7-Trichloro-1,3-benzothiazol-2-amine has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress and lipid peroxidation in cells. 5,6,7-Trichloro-1,3-benzothiazol-2-amine has also been found to alter the expression of various genes involved in cell growth and differentiation. In addition, 5,6,7-Trichloro-1,3-benzothiazol-2-amine has been found to inhibit the activity of various enzymes involved in the metabolism of xenobiotics.

Advantages and Limitations for Lab Experiments

5,6,7-Trichloro-1,3-benzothiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have a wide range of biological activities. However, 5,6,7-Trichloro-1,3-benzothiazol-2-amine also has some limitations. It is toxic and can cause harm to living organisms. Therefore, it should be handled with care in lab experiments.

Future Directions

There are several future directions for the study of 5,6,7-Trichloro-1,3-benzothiazol-2-amine. One direction is to study its potential as a therapeutic agent for the treatment of cancer and fungal infections. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Furthermore, the development of new derivatives of 5,6,7-Trichloro-1,3-benzothiazol-2-amine with improved biological activities is another potential future direction.
In conclusion, 5,6,7-Trichloro-1,3-benzothiazol-2-amine is a synthetic compound that has been used in various scientific research studies due to its unique properties. It has been synthesized using various methods, and its mechanism of action has been studied in detail. 5,6,7-Trichloro-1,3-benzothiazol-2-amine has been found to have antifungal, antibacterial, and antitumor activities and has been used in the development of new drugs for the treatment of various diseases. It has also been used as a tool to study the mechanism of action of various biological processes. However, 5,6,7-Trichloro-1,3-benzothiazol-2-amine is toxic and should be handled with care in lab experiments. There are several future directions for the study of 5,6,7-Trichloro-1,3-benzothiazol-2-amine, including its potential as a therapeutic agent and the development of new derivatives with improved biological activities.

Synthesis Methods

5,6,7-Trichloro-1,3-benzothiazol-2-amine can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride. Another method involves the reaction of 2-aminobenzothiazole with chloroacetic acid and phosphorus oxychloride. The synthesized 5,6,7-Trichloro-1,3-benzothiazol-2-amine can be purified using column chromatography or recrystallization.

Scientific Research Applications

5,6,7-Trichloro-1,3-benzothiazol-2-amine has been used in various scientific research studies due to its unique properties. It has been found to have antifungal, antibacterial, and antitumor activities. 5,6,7-Trichloro-1,3-benzothiazol-2-amine has been used in the development of new drugs for the treatment of various diseases, including cancer and fungal infections. It has also been used as a tool to study the mechanism of action of various biological processes.

properties

CAS RN

16582-61-9

Molecular Formula

C7H3Cl3N2S

Molecular Weight

253.5 g/mol

IUPAC Name

5,6,7-trichloro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H3Cl3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12)

InChI Key

PZTKRJPVVXGQBP-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N

Origin of Product

United States

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